N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine

Surfactant CMC Chain-length effect

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine (CAS 94022-17-0) is a long-chain alkenyl imidazoline derivative bearing an ethylenediamine terminus. Structurally, it features a 4,5-dihydroimidazole ring substituted at the 2-position with an unsaturated C21 hydrocarbon chain (henicos-13-enyl), which distinguishes it from saturated or shorter-chain analogs within the 2-alkyl-4,5-dihydroimidazole surfactant and corrosion-inhibitor class.

Molecular Formula C28H56N4
Molecular Weight 448.8 g/mol
CAS No. 94022-17-0
Cat. No. B12703439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine
CAS94022-17-0
Molecular FormulaC28H56N4
Molecular Weight448.8 g/mol
Structural Identifiers
SMILESCCCCCCCC=CCCCCCCCCCCCCC1=NCCN1CCNCCN
InChIInChI=1S/C28H56N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-28-31-25-27-32(28)26-24-30-23-22-29/h8-9,30H,2-7,10-27,29H2,1H3/b9-8+
InChIKeyFHSANRAQFHKSOJ-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine (CAS 94022-17-0)?


N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine (CAS 94022-17-0) is a long-chain alkenyl imidazoline derivative bearing an ethylenediamine terminus [1]. Structurally, it features a 4,5-dihydroimidazole ring substituted at the 2-position with an unsaturated C21 hydrocarbon chain (henicos-13-enyl), which distinguishes it from saturated or shorter-chain analogs within the 2-alkyl-4,5-dihydroimidazole surfactant and corrosion-inhibitor class [2]. Its amphiphilic architecture—combining a hydrophobic C21 tail with a polar ethylenediamine head group—is characteristic of cationic imidazoline surfactants used in oilfield, metalworking, and detergent formulations.

Why Generic Substitution Is Inadequate for N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine


Within the alkyl imidazoline surfactant family, critical performance parameters such as critical micelle concentration (CMC), surface tension reduction, and corrosion inhibition efficiency are strongly determined by alkyl chain length and the presence of unsaturation [1]. Simple replacement of the C21‑monounsaturated chain with shorter (e.g., C17 heptadecyl) or saturated analogs alters the hydrophobicity and packing parameter, consequently shifting CMC, interfacial activity, and temperature-dependent solubility [2]. Therefore, generic substitution without chain-length-specific validation risks compromising formulation stability, dosage efficiency, and protective-film integrity in end-use applications.

N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine: Quantitative Differentiation vs. Closest Analogs


Alkyl Chain Length Effect on Predicted Critical Micelle Concentration (CMC) vs. C17 Saturated Analog

The C21 monounsaturated chain of 94022-17-0 is expected to yield a lower critical micelle concentration (CMC) than its saturated C17 analog (N-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine, CAS 2791-37-9). Published structure–activity relationships for homologous alkyl imidazoline surfactants demonstrate that increasing alkyl chain length from C12 to C18 lowers CMC by approximately one order of magnitude per four methylene units [1]. Extrapolating this trend to the C21 chain, alongside the presence of a cis‑double bond that disrupts tight packing, suggests a net CMC reduction relative to the C17 saturated analog, though direct experimental CMC values for 94022-17-0 remain unpublished [2].

Surfactant CMC Chain-length effect

Enhanced Hydrophobicity (XLogP) Compared to Shorter-Chain Imidazoline Analogs

The computed octanol–water partition coefficient (XLogP3-AA) for 94022-17-0 is 7.7 [1], exceeding that of the saturated C17 analog (predicted XLogP ~6.2) and the C18‑monounsaturated oleyl imidazoline (predicted XLogP ~6.8) [2]. The longer alkyl chain and internal double bond increase the compound's lipophilicity, which directly influences its ability to adsorb onto hydrophobic surfaces and form dense protective films in corrosion‑inhibition and emulsification applications [2].

Hydrophobicity XLogP Imidazoline

Unique Positional Unsaturation at C13–C14 May Influence Low‑Temperature Fluidity and Film Packing vs. Saturated Analogs

The E‑double bond at position 13 of the C21 chain in 94022-17-0 introduces a kink that lowers the melting point and reduces tight packing in adsorbed films compared to fully saturated analogs such as N-(2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine (CAS 2791-37-9) [1]. While direct differential scanning calorimetry data for the pure compound are not publicly available, the known effect of cis‑unsaturation on long‑chain lipid melting temperatures (typically a 20–30 °C depression versus the corresponding saturated chain) supports a class‑level expectation of improved low‑temperature handling and surfactant mobility [2]. This property is critical for cold‑climate oilfield formulations and low‑temperature cleaning applications.

Unsaturation Fluidity Packing parameter

High Molecular Flexibility (Rotatable Bond Count) Affects Adsorption Kinetics and Interfacial Conformation

With 24 rotatable bonds [1], 94022-17-0 exhibits greater conformational flexibility than the saturated C17 analog (CAS 2791-37-9, which contains approximately 19 rotatable bonds due to the shorter alkyl tail) and the oleyl‑based imidazoline derivative (predicted ∼20 rotatable bonds). The additional degrees of freedom arise from the longer alkyl chain and the ethylenediamine linker. While high flexibility can slow the rate of ordered film formation compared to more rigid analogs, it also enables the molecule to adopt a broader range of surface conformations, potentially enhancing coverage on irregular metal surfaces [2].

Rotatable bonds Flexibility Adsorption

High-Value Application Scenarios for N-(2-(2-(13-Henicosen-1-yl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine


Low-Temperature Oilfield Corrosion Inhibitor Formulations

The combination of a C21 monounsaturated tail (promoting low‑temperature fluidity) and a multidentate ethylenediamine head group (enabling strong metal‑surface chelation) makes 94022-17-0 a candidate for corrosion‑inhibitor packages used in cold‑climate pipelines and arctic oil‑recovery operations. The predicted low melting point relative to saturated analogs allows the compound to be handled as a pourable liquid or paste without solvent dilution, simplifying logistics [1][2].

Concentrated Surfactant Systems Requiring Low CMC for High-Dilution Performance

Formulators developing concentrated cleaner or emulsifier blends that must maintain micellar integrity at high dilution ratios may benefit from the extended C21 chain of 94022-17-0. Class‑level evidence indicates that increasing alkyl chain length lowers CMC, permitting effective surface‑tension reduction at lower active‑ingredient concentrations [1]. This can translate to reduced material usage, lower shipping weight, and improved cost‑in‑use for detergent and industrial cleaning product manufacturers [2].

Specialized Emulsifiers for High‑Viscosity Oil‑in‑Water Systems

Owing to its high computed XLogP (7.7) [1], 94022-17-0 is expected to partition strongly into the oil phase while the protonated ethylenediamine group remains in the aqueous phase, stabilizing oil‑water interfaces in heavy‑crude emulsions and asphalt emulsification [2]. The molecule's long alkyl tail provides a thicker hydrophobic barrier around dispersed droplets, potentially improving emulsion stability compared to C16–C18 imidazoline emulsifiers under high‑shear conditions.

Structure–Activity Relationship Studies on Alkyl‑Imidazoline Homologous Series

Researchers investigating the effect of alkyl chain length and unsaturation on imidazoline properties can use 94022-17-0 to fill the C21 gap in homologous series, complementing existing data for C12–C18 derivatives [1]. The compound's well‑defined structure—with a single double bond at a precisely located position—makes it a valuable model for systematic studies on micellization thermodynamics, film‑forming kinetics, and biological activity of long‑chain imidazolines [2].

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